REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1.[H][H].C1(C)C=CC(S(O[CH2:24][C:25]([F:30])([F:29])[CH:26]([F:28])[F:27])(=O)=O)=CC=1>CCCCCC.CN(C)C(=O)C.C1C=CC=CC=1.CCCCCC>[F:29][C:25]([F:30])([CH:26]([F:28])[F:27])[CH2:24][O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=[O:9])=[CH:6][CH:5]=1 |f:0.1,7.8|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCC(C(F)F)(F)F)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 2 hours and 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled
|
Type
|
WASH
|
Details
|
the resulting mixture was washed with water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC1=CC=C(C=O)C=C1)(C(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.85 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |